N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H18N2O2S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications :
- Desai, N., Rajpara, K. M., & Joshi, V. V. (2013) reported on the synthesis of fluorobenzamides containing thiazole, exhibiting promising antimicrobial activity. Their research highlighted the significance of a fluorine atom in the benzoyl group for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
- Desai, Rajpara, and Joshi (2013) also synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides with demonstrated antimicrobial screening against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).
Anticancer Research :
- Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating them for anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
- Theoclitou, M., Aquila, B., Block, M., et al. (2011) discovered a compound, AZD4877, showing potent anticancer properties and acting as a kinesin spindle protein inhibitor (Theoclitou et al., 2011).
Synthesis and Characterization :
- Küçükgüzel, Ş., Oruç, E. E., Rollas, S., Şahin, F., & Ozbek, A. (2002) synthesized novel 4-thiazolidinone derivatives, evaluating their antimycobacterial and antimicrobial activities (Küçükgüzel et al., 2002).
- Barrett, G. C. (1978) explored the reactions of N-thiobenzoyl-α-amino-acids and related N-substituted thiobenzamides with trifluoroacetic anhydride, leading to the formation of 5-(2'-Benzamidoacyloxy)thiazoles (Barrett, 1978).
Pharmacological Evaluation :
- Faizi, M., Jahani, R., Ebadi, S. A., et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents (Faizi et al., 2017).
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-10-8-9-15-19(16)23(28)26-24-25-20(17-11-4-2-5-12-17)22(29-24)21(27)18-13-6-3-7-14-18/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMNCZGCXEFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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